Cas no 758703-09-2 (ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate)
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
- 4H-Pyrano[3,2-c]pyridine-3-carboxylic acid, 2-amino-5,6-dihydro-7-methyl-5-oxo-4-(4-pyridinyl)-, ethyl ester
- ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate
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- Inchi: 1S/C17H17N3O4/c1-3-23-17(22)14-12(10-4-6-19-7-5-10)13-11(24-15(14)18)8-9(2)20-16(13)21/h4-8,12H,3,18H2,1-2H3,(H,20,21)
- InChI Key: PXWSXSHHXVUQLD-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)=CC2OC(N)=C(C(OCC)=O)C(C3C=CN=CC=3)C1=2
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 605.2±55.0 °C(Predicted)
- pka: 11.04±0.70(Predicted)
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3129-0038-2μmol |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-5μmol |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-10μmol |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-20μmol |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-1mg |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-2mg |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-3mg |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-4mg |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-5mg |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3129-0038-10mg |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758703-09-2 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate
Professional Introduction to Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate (CAS No. 758703-09-2)
Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate, a compound with the CAS number 758703-09-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including amino, methyl, oxo, and pyridinyl moieties, contributes to its unique chemical properties and makes it a valuable scaffold for further derivatization and drug discovery efforts.
The molecular structure of Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate is characterized by a fused pyranopyridine core, which is a privileged structure in medicinal chemistry. This type of scaffold has been extensively studied for its ability to interact with biological targets in diverse ways. The compound's pyridinyl substituent at the 4-position adds an additional layer of complexity, enabling potential interactions with various enzymes and receptors. Such structural features are particularly relevant in the development of novel therapeutic agents targeting complex diseases.
Recent research has highlighted the importance of heterocyclic compounds in drug design. Studies have demonstrated that molecules containing fused rings can exhibit enhanced binding affinity and selectivity towards biological targets. In particular, the pyranopyridine scaffold has shown promise in the development of inhibitors for enzymes involved in cancer metabolism and inflammation. The amino group at the 2-position of Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate provides a site for further functionalization, allowing chemists to explore different chemical space and optimize pharmacokinetic properties.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process typically begins with the construction of the pyranopyridine core through cyclization reactions followed by functional group transformations. The introduction of the methyl and oxo groups at specific positions requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis have been employed to facilitate these transformations efficiently.
In terms of biological activity, Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit inhibitory activity against certain kinases and enzymes relevant to metabolic disorders. The pyridinyl moiety is known to interact with heme-containing proteins and metal ions, which are critical components in many biological pathways. This interaction could be leveraged to develop drugs that modulate these pathways effectively.
The compound's structural features also make it an attractive candidate for further derivatization using combinatorial chemistry approaches. By systematically varying substituents at different positions on the core scaffold, researchers can generate libraries of analogs with tailored properties. This strategy has been successfully employed in high-throughput screening campaigns to identify lead compounds for drug development. The flexibility offered by Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-y)l)-4H,5H,6H-pyrano3,2-cpyridine}-3-carboxylate makes it a versatile building block for medicinal chemists.
The pharmaceutical industry continues to invest heavily in the discovery of new active ingredients derived from heterocyclic compounds like Ethyl 2-amino--methyl--oxo--(pyridin--y)l)-}-carboxylate (CAS No. 75870309). The growing demand for targeted therapies has underscored the need for innovative molecular designs that can address unmet medical needs effectively. Collaborative efforts between academic researchers and pharmaceutical companies are essential in translating laboratory findings into clinical applications.
Future research directions may focus on optimizing the pharmacokinetic properties of Ethyl 2-amino--methyl--oxo--(pyridin--y)l)-}-carboxylate through structure-based drug design principles. Techniques such as molecular modeling and computer-assisted drug design can help predict how modifications to the molecule will affect its interactions with biological targets. By integrating experimental data with computational methods, scientists can accelerate the discovery process significantly.
In conclusion, Ethyl 2-amino--methyl--oxo--(pyridin--y)l)-}-carboxylate (CAS No._75870309) stands out as a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities._ Its investigation represents an important step forward in developing novel therapeutic agents that address complex diseases effectively._ As research progresses, this compound is expected to contribute significantly_to advancements_in_medicinal_chemistry_and_drug_discovery._
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